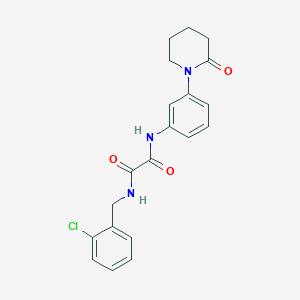

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c21-17-9-2-1-6-14(17)13-22-19(26)20(27)23-15-7-5-8-16(12-15)24-11-4-3-10-18(24)25/h1-2,5-9,12H,3-4,10-11,13H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJPLZMSPSTCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxopiperidinyl Intermediate: The synthesis begins with the preparation of the oxopiperidinyl intermediate.

Introduction of the Chlorobenzyl Group:

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the oxalamide linkage to other functional groups.

Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactam derivatives, while substitution reactions may produce various substituted benzyl derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Activity:

Research indicates that N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide may inhibit RNA helicases, which are critical in cancer cell proliferation. Preliminary studies suggest that compounds similar to this one can inhibit RNA helicases with varying degrees of potency, indicating that this compound could possess similar anticancer properties.

2. Antimicrobial Activity:

In vitro studies have suggested that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. For example, a study showed effective concentrations for inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the strain tested.

3. Mechanism of Action:

The proposed mechanism of action involves the inhibition of specific enzymes or pathways related to RNA helicase activity, potentially leading to reduced proliferation of cancer cells or modulation of other cellular processes .

Study on Anticancer Effects

A significant study involved human breast cancer cell lines (MCF-7), where treatment with this compound resulted in a notable reduction in cell viability. The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Study on Antimicrobial Properties

Another study evaluated the compound against Gram-positive and Gram-negative bacteria. Results demonstrated its effectiveness in inhibiting bacterial growth, further supporting its potential use in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly referred to as OXA, is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of OXA is , with a molecular weight of 385.8 g/mol. The compound consists of a chlorobenzyl group linked to a phenyl ring bearing a 2-oxopiperidine moiety through an oxalamide linkage.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O3 |

| Molecular Weight | 385.8 g/mol |

| CAS Number | 941920-08-7 |

Synthesis Methods

The synthesis of OXA typically involves several steps:

- Formation of the Oxopiperidinyl Intermediate : This step involves the preparation of the oxopiperidinyl structure from available precursors.

- Introduction of the Chlorobenzyl Group : The chlorobenzyl moiety is introduced via a substitution reaction.

- Formation of the Oxalamide Linkage : The final step involves coupling the oxopiperidinyl intermediate with the chlorobenzyl group to form the oxalamide linkage.

These reactions are optimized for yield and purity through various techniques such as recrystallization and chromatography.

The biological activity of OXA is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is thought to modulate enzyme activity or receptor binding through its structural components.

Potential Mechanisms Include:

- Enzyme Inhibition : OXA may inhibit key enzymes involved in metabolic pathways, potentially impacting cell proliferation or survival.

- Receptor Modulation : The compound could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have explored the antiproliferative effects of OXA on various cancer cell lines. For instance, compounds structurally similar to OXA have shown significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). These studies often employ MTT assays to evaluate cell viability post-treatment, revealing that modifications to the oxalamide structure can enhance biological activity .

Antiviral Activity

There is emerging evidence that OXA exhibits antiviral properties, particularly against viral targets such as SARS-CoV-2. Preliminary screening suggests that derivatives based on the oxalamide scaffold may inhibit viral replication by interfering with viral proteases or polymerases .

Case Studies

-

Antiproliferative Activity :

- A study investigated a library of oxalamide derivatives, including OXA, for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells. The results indicated that certain modifications significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug development .

- Antiviral Screening :

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological interactions?

Answer:

The compound contains a 2-chlorobenzyl group (imparting hydrophobic interactions) and a 2-oxopiperidin-1-ylphenyl moiety (contributing to hydrogen bonding and conformational flexibility). These groups suggest potential interactions with enzymes or receptors, such as kinase targets or GPCRs. Structural confirmation requires NMR spectroscopy (for connectivity) and mass spectrometry (for molecular weight validation) .

Basic: What synthetic routes are typically employed for this oxalamide derivative?

Answer:

Synthesis involves multi-step organic reactions :

Chlorobenzyl intermediate formation : Reacting 2-chlorobenzyl chloride with a nucleophile (e.g., amine).

Oxalamide coupling : Using oxalyl chloride or EDCI/HOBt for amide bond formation.

Piperidinone incorporation : Introducing the 2-oxopiperidin group via reductive amination or cyclization.

Critical conditions : Reflux in polar aprotic solvents (e.g., DMF), controlled pH (6–8), and purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation.

- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) .

- Purification : Employ HPLC with a C18 column for >95% purity.

- Scale-up : Transition from batch to continuous flow reactors to enhance efficiency .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Reproducibility : Standardize assays (e.g., IC₅₀ measurements) across cell lines (HEK293 vs. HeLa).

- Target validation : Use surface plasmon resonance (SPR) to confirm binding affinities .

- Data cross-check : Compare results with structurally similar oxalamides (e.g., PubChem CID 72716888) .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm aromatic/amide proton environments | |

| HRMS | Validate molecular formula (e.g., [M+H]⁺) | |

| FT-IR | Identify carbonyl (C=O, ~1650 cm⁻¹) and amide bands |

Advanced: What strategies enhance bioactivity through structural modification?

Answer:

- Derivatization : Replace the chlorobenzyl group with fluorinated analogs to improve metabolic stability .

- Substitution : Introduce electron-withdrawing groups (e.g., -CN) on the phenyl ring to modulate receptor binding .

- Prodrug design : Add hydrolyzable esters to the oxalamide core for enhanced solubility .

Basic: What are its solubility and stability profiles under physiological conditions?

Answer:

- Solubility : Poor in aqueous buffers; use DMSO stock solutions (≤10 mM).

- Stability : Degrades at pH >8.0; store at -20°C in anhydrous conditions.

- In vitro testing : Pre-incubate in PBS (pH 7.4) for ≤24 hours to avoid hydrolysis .

Advanced: How to elucidate the mechanism of action (MoA) for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.